molecular formula C6H4BrClIN B14054801 2-Bromo-6-chloro-4-iodoaniline

2-Bromo-6-chloro-4-iodoaniline

Cat. No.: B14054801
M. Wt: 332.36 g/mol
InChI Key: RROMKVPOEWLGPJ-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-iodoaniline is an aromatic amine compound with the molecular formula C6H4BrClIN It is characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-iodoaniline can be achieved through multi-step reactions involving halogenation and amination processes. One common method involves the following steps:

    Halogenation: Starting with aniline, the compound undergoes bromination and chlorination to introduce bromine and chlorine substituents at the desired positions on the benzene ring.

    Iodination: The intermediate product is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine substituent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different amine derivatives.

Scientific Research Applications

2-Bromo-6-chloro-4-iodoaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-iodoaniline involves its interaction with specific molecular targets and pathways. The presence of multiple halogen substituents can influence its reactivity and binding affinity to various biomolecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-iodoaniline: Similar in structure but lacks the chlorine substituent.

    2-Iodoaniline: Contains only the iodine substituent without bromine and chlorine.

    2-Bromo-4-chloroaniline: Lacks the iodine substituent.

Uniqueness

2-Bromo-6-chloro-4-iodoaniline is unique due to the presence of three different halogen substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H4BrClIN

Molecular Weight

332.36 g/mol

IUPAC Name

2-bromo-6-chloro-4-iodoaniline

InChI

InChI=1S/C6H4BrClIN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2

InChI Key

RROMKVPOEWLGPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)I

Origin of Product

United States

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